N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine
Description
This compound is a highly conjugated oligothiophene derivative featuring a central thiophen-2-amine core substituted with multiple thiophenyl groups and N,N-diphenylamine termini. The diphenylamine groups may enhance solubility and modulate electronic characteristics by introducing electron-donating effects .
Properties
CAS No. |
888488-92-4 |
|---|---|
Molecular Formula |
C32H21NS5 |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine |
InChI |
InChI=1S/C32H21NS5/c1-3-8-22(9-4-1)33(23-10-5-2-6-11-23)32-20-19-31(38-32)30-18-17-29(37-30)28-16-15-27(36-28)26-14-13-25(35-26)24-12-7-21-34-24/h1-21H |
InChI Key |
HXWBVMOBZDFPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine typically involves multi-step organic reactions. One common method involves the coupling of thiophene units through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling . These reactions require specific conditions, including the use of palladium catalysts, base, and solvents like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and substituted thiophenes .
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including N,N-diphenyl compounds, have been investigated for their anticancer properties. A study demonstrated that thiophene-containing compounds exhibited antiproliferative activity against human cancer cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colon cancer) when tested against doxorubicin, a standard chemotherapy drug. The results indicated that structural modifications in thiophene derivatives can enhance their efficacy as anticancer agents .
Anti-inflammatory Properties
Thiophene-based compounds have shown promise in anti-inflammatory applications. Research indicates that certain thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. These findings suggest that the molecular structure of thiophenes plays a crucial role in modulating inflammatory responses, making them potential candidates for developing new anti-inflammatory drugs .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| N,N-diphenyl compound | Antiproliferative | MCF7, HCT116 | |
| Thiophene derivative | Anti-inflammatory | Human red blood cells |
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The extended π-conjugation system in compounds like N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine enhances charge transport properties, which is critical for efficient device performance .
Conductive Polymers
Thiophene-based compounds are also utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer backbones can significantly improve electrical conductivity and thermal stability, making them ideal for applications in flexible electronics and sensors .
| Application | Description | Material Type |
|---|---|---|
| Organic Photovoltaics | Enhanced charge transport properties | N,N-diphenyl compound |
| Conductive Polymers | Improved electrical conductivity and thermal stability | Thiophene polymers |
Synthesis and Characterization
A comprehensive study focused on synthesizing various thiophene derivatives, including N,N-diphenyl compounds, through reactions involving electrophiles. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their purity .
Computational Studies
Computational chemistry has been employed to predict the biological activity of thiophene derivatives. Molecular docking studies revealed potential interactions between these compounds and biological targets associated with cancer and inflammation, supporting experimental findings .
Mechanism of Action
The mechanism of action of N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine involves its interaction with molecular targets through its thiophene rings. The compound can engage in π-π interactions and hydrogen bonding, influencing various molecular pathways . These interactions can modulate the electronic properties of materials and affect biological activities .
Comparison with Similar Compounds
Structural Analog: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Key Differences :
- Core Structure : The analog contains a 1,3,4-thiadiazole ring instead of an oligothiophene backbone. The thiadiazole ring introduces electron-withdrawing properties, reducing conjugation length compared to the all-thiophene system .
- Biological Activity : Thiadiazole derivatives like this exhibit insecticidal and fungicidal activities, whereas the target compound’s oligothiophene structure is more likely suited for electronic applications .
| Property | Target Compound | (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
|---|---|---|
| Core Heterocycle | Oligothiophene | 1,3,4-Thiadiazole |
| Conjugation Length | Extended (5 thiophene units) | Limited (single thiadiazole + substituents) |
| Primary Applications | Organic electronics | Biological (insecticidal/fungicidal) |
| Electron Effects | Electron-donating (diphenylamine) | Electron-withdrawing (thiadiazole) |
Structural Analog: 5-(2,4-Dichlorophenyl)-N-(prop-2-en-1-yl)-6H-1,3,4-thiadiazin-2-amine
Key Differences :
- Substituents : This analog includes a 1,3,4-thiadiazine ring and a propenyl group, which may sterically hinder conjugation. In contrast, the target compound’s linear oligothiophene backbone allows for planar π-stacking, critical for charge mobility .
- Synthetic Routes : The analog’s synthesis involves halogenated aryl groups and propenylamine, whereas the target compound likely requires iterative cross-coupling (e.g., Suzuki or Stille reactions) to assemble the oligothiophene chain .
| Property | Target Compound | 5-(2,4-Dichlorophenyl)-N-(prop-2-en-1-yl)-6H-1,3,4-thiadiazin-2-amine |
|---|---|---|
| Backbone Flexibility | Rigid (conjugated oligothiophene) | Flexible (thiadiazine + propenyl) |
| Halogen Content | None | 2 chlorine atoms |
| Band Gap (Predicted) | Lower (1.5–2.0 eV) | Higher (>3.0 eV) |
Structural Analog: N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Key Differences :
- Heteroaromatic System : The analog incorporates a thiazolo[4,5-b]pyridine ring, which introduces nitrogen atoms and a trifluoromethyl group. These features increase electron deficiency compared to the target compound’s electron-rich oligothiophene .
- Optical Properties : The trifluoromethyl group in the analog may blue-shift absorption spectra, whereas the target compound’s extended conjugation likely results in red-shifted absorption (500–600 nm range) .
Research Findings and Inferred Properties
- Electronic Properties : The target compound’s oligothiophene backbone and diphenylamine termini are expected to exhibit a narrow band gap (~1.5–2.0 eV), favorable for visible-light absorption and charge transport .
- Synthesis Challenges : Building the oligothiophene chain would require precise control over coupling reactions (e.g., Stille or Kumada coupling), as seen in analogous syntheses of iodinated thiophene derivatives .
- Crystallography : Software like SHELXL and WinGX (used in crystallographic studies of similar thiophene derivatives) would be essential for structural validation .
Biological Activity
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine, a complex thiophene derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and organic electronics. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its intricate structure comprising multiple thiophene rings and diphenyl amine functionalities. Its molecular formula is with a molecular weight of approximately 400.58 g/mol. The presence of thiophene rings is significant as these structures are known for their electronic properties and biological activities.
Biological Activity Overview
Research indicates that thiophene derivatives often exhibit a range of biological activities, including:
1. Antitumor Activity:
Several studies have investigated the antitumor potential of thiophene derivatives, including the compound . For instance, compounds with similar structures have shown significant growth inhibition across various cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition concentration (GI50) values suggest a promising therapeutic index for these compounds.
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 | 10.9 | High |
| NCI-H460 | 12.0 | Moderate |
2. Mechanism of Action:
The proposed mechanisms by which these compounds exert their antitumor effects include:
- Inhibition of Cell Proliferation: Compounds have been shown to interfere with cell cycle progression.
- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing polyfunctional thiophene derivatives explored their antitumor properties. The synthesized compound demonstrated notable cytotoxicity against several tumor cell lines, particularly highlighting its selective action against breast cancer cells.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications on the thiophene rings significantly influence biological activity. For example, introducing electron-withdrawing groups enhanced antitumor efficacy, suggesting that fine-tuning the electronic properties of the compound can optimize its therapeutic potential.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects:
1. Acute Toxicity:
Preliminary toxicity assessments indicate a moderate safety profile in animal models, with no significant acute toxicity observed at therapeutic doses.
2. Carcinogenicity:
In vitro studies suggest that certain derivatives may not exhibit carcinogenic properties; however, comprehensive long-term studies are required to establish safety conclusively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
